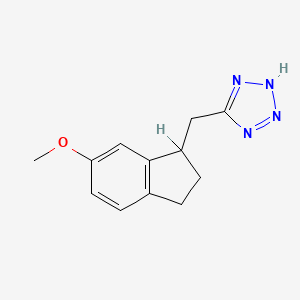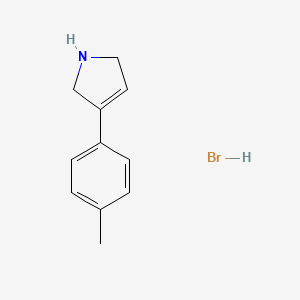
17Aag metabolite M5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(Amino)-17-demethoxygeldanamycin, commonly referred to as 17AAG metabolite M5, is an active metabolite of the ansamycin benzoquinone antibiotic 17-(allylamino)-17-demethoxygeldanamycin (17AAG). This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17AAG metabolite M5 involves the biotransformation of 17AAG. In vivo studies have shown that 17AAG is metabolized in the liver to produce this compound . The process involves the action of cytochrome P450 enzymes and microsomal epoxide hydrolase .
Industrial Production Methods
Industrial production of 17AAG and its metabolites, including this compound, typically involves fermentation of Streptomyces species to produce geldanamycin, which is then chemically modified to yield 17AAG . The biotransformation to this compound can be achieved through controlled enzymatic reactions using liver microsomes .
Análisis De Reacciones Químicas
Types of Reactions
17AAG metabolite M5 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involves the reduction of the quinone moiety.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the presence of NADPH.
Reduction: NADH as a reducing agent.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the biotransformation of quinone antibiotics.
Biology: Investigated for its role in modulating heat shock proteins and other cellular stress responses.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit heat shock protein 90 (HSP90).
Industry: Utilized in the development of nanoparticle formulations for targeted drug delivery.
Mecanismo De Acción
17AAG metabolite M5 exerts its effects primarily through the inhibition of HSP90, a molecular chaperone involved in the stabilization and activation of various oncogenic proteins . By binding to HSP90, this compound disrupts its function, leading to the degradation of client proteins such as Raf-1 and p185 erbB2 . This results in the inhibition of cancer cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Geldanamycin: The parent compound from which 17AAG is derived.
17-(Allylamino)-17-demethoxygeldanamycin (17AAG): The precursor to 17AAG metabolite M5.
17-Demethoxy 17-[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG): A water-soluble analogue of 17AAG.
Uniqueness
This compound is unique due to its enhanced cellular uptake and preferential accumulation in tumor tissues compared to its parent compound . This makes it a promising candidate for targeted cancer therapy .
Propiedades
Número CAS |
169521-73-7 |
|---|---|
Fórmula molecular |
C31H45N3O10 |
Peso molecular |
619.7 g/mol |
Nombre IUPAC |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(2,3-dihydroxypropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H45N3O10/c1-16-10-21-26(33-14-20(36)15-35)23(37)13-22(28(21)39)34-30(40)17(2)8-7-9-24(42-5)29(44-31(32)41)19(4)12-18(3)27(38)25(11-16)43-6/h7-9,12-13,16,18,20,24-25,27,29,33,35-36,38H,10-11,14-15H2,1-6H3,(H2,32,41)(H,34,40)/b9-7-,17-8+,19-12+/t16-,18+,20?,24+,25+,27-,29+/m1/s1 |
Clave InChI |
BDPJPPWISVHITL-AXONLCQGSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC(CO)O)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES canónico |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC(CO)O)C)OC)OC(=O)N)C)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















